Cas no 1803745-75-6 (2-Bromo-3-(1-bromo-2-oxopropyl)benzoic acid)
2-Bromo-3-(1-bromo-2-oxopropyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-3-(1-bromo-2-oxopropyl)benzoic acid
-
- Inchi: 1S/C10H8Br2O3/c1-5(13)8(11)6-3-2-4-7(9(6)12)10(14)15/h2-4,8H,1H3,(H,14,15)
- InChI Key: DPSZERHZILVVSD-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=CC=C(C(=O)O)C=1Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 267
- XLogP3: 2.7
- Topological Polar Surface Area: 54.4
2-Bromo-3-(1-bromo-2-oxopropyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013022584-250mg |
2-Bromo-3-(1-bromo-2-oxopropyl)benzoic acid |
1803745-75-6 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
| Alichem | A013022584-500mg |
2-Bromo-3-(1-bromo-2-oxopropyl)benzoic acid |
1803745-75-6 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
| Alichem | A013022584-1g |
2-Bromo-3-(1-bromo-2-oxopropyl)benzoic acid |
1803745-75-6 | 97% | 1g |
1,519.80 USD | 2021-06-24 |
2-Bromo-3-(1-bromo-2-oxopropyl)benzoic acid Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-Bromo-3-(1-bromo-2-oxopropyl)benzoic acid
2-Bromo-3-(1-bromo-2-oxopropyl)benzoic Acid: A Comprehensive Overview
The compound 2-Bromo-3-(1-bromo-2-oxopropyl)benzoic Acid (CAS No. 1803745-75-6) is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry, material science, and advanced chemical synthesis. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with bromine atoms and a 1-bromo-2-oxopropyl group. The presence of multiple functional groups makes it a versatile building block for the construction of complex molecules, particularly in drug discovery and development.
Recent advancements in synthetic chemistry have highlighted the importance of 2-Bromo-3-(1-bromo-2-oxopropyl)benzoic Acid as a key intermediate in the synthesis of bioactive compounds. Researchers have demonstrated its utility in constructing heterocyclic frameworks, which are crucial for developing novel therapeutic agents. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters* have shown that this compound can serve as a precursor for the synthesis of kinase inhibitors, which are pivotal in anticancer drug development.
The structural features of 2-Bromo-3-(1-bromo-2-oxopropyl)benzoic Acid make it an ideal candidate for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis, enabling the construction of biaryl and diaryl structures with high precision. The bromine atoms present in the molecule act as excellent leaving groups, facilitating nucleophilic substitutions and other transformation reactions. This property has been exploited in the development of advanced materials, including organic light-emitting diodes (OLEDs) and sensors.
In terms of its synthesis, 2-Bromo-3-(1-bromo-2-oxopropyl)benzoic Acid can be prepared through a variety of methods, including Friedel-Crafts acylation followed by bromination or through directed metallation strategies. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while minimizing environmental impact. For example, researchers have employed catalytic asymmetric synthesis to construct enantiomerically enriched derivatives of this compound, which are valuable for studying stereochemical effects in biological systems.
The application of 2-Bromo-3-(1-bromo-2-oxopropyl)benzoic Acid extends beyond traditional chemical synthesis. It has been utilized as a chiral auxiliary in asymmetric catalysis, enabling the construction of complex chiral molecules with high enantioselectivity. This approach has been particularly useful in the synthesis of natural products and their analogs, which often require precise stereochemical control.
Moreover, the compound has shown promise in materials science applications. Its ability to form self-assembled monolayers (SAMs) on various substrates makes it a potential candidate for use in nanotechnology and surface modification techniques. Recent research has explored its use in creating functional surfaces with tailored properties for applications such as drug delivery systems and biosensors.
In conclusion, 2-Bromo-3-(1-bromo-2-oxopropyl)benzoic Acid (CAS No. 1803745-75-6) is a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an essential tool for researchers working at the forefront of chemical synthesis and materials science. As ongoing research continues to uncover new synthetic pathways and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
1803745-75-6 (2-Bromo-3-(1-bromo-2-oxopropyl)benzoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)